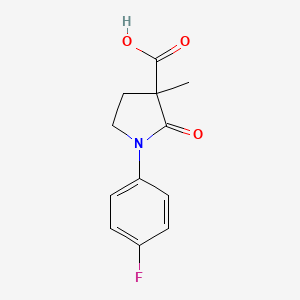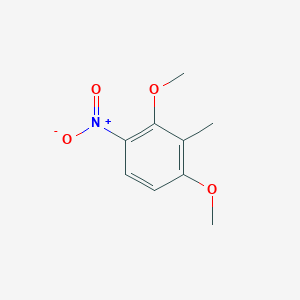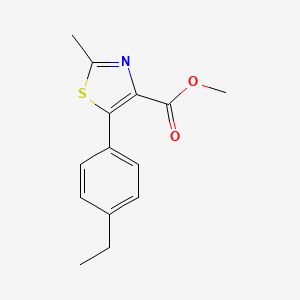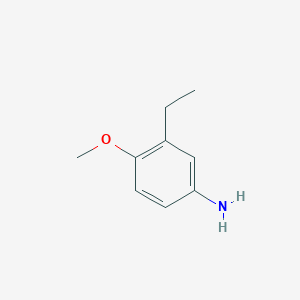
3-Ethyl-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-methoxyaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-Ethyl-4-methoxyaniline involves the nitration of 3-ethyl-4-methoxybenzene to form 3-ethyl-4-methoxynitrobenzene, followed by reduction to the corresponding aniline.
Direct Amination: Another method involves the direct amination of 3-ethyl-4-methoxybenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced by catalytic hydrogenation of 3-ethyl-4-methoxynitrobenzene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Reductive Amination: Another industrial method involves reductive amination of 3-ethyl-4-methoxybenzaldehyde using ammonia and a reducing agent like sodium borohydride (NaBH4).
化学反应分析
Types of Reactions:
Oxidation: 3-Ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as N-alkylated anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: N-alkylated anilines.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
科学研究应用
Chemistry:
Intermediate in Synthesis: 3-Ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of aromatic amines in biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
作用机制
Molecular Targets and Pathways:
相似化合物的比较
4-Methoxyaniline:
3-Ethylaniline: This compound has an ethyl group at the meta position relative to the amino group.
Uniqueness:
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |
InChI 键 |
ZWVYDKVOUIDDFR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


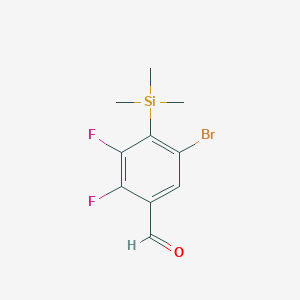
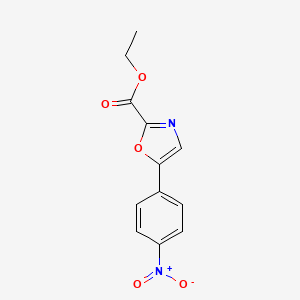
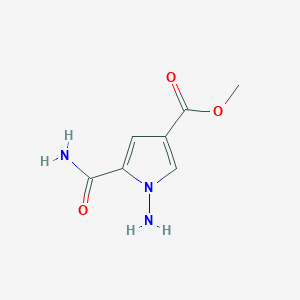
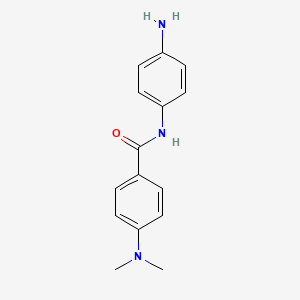
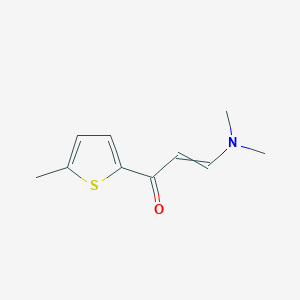
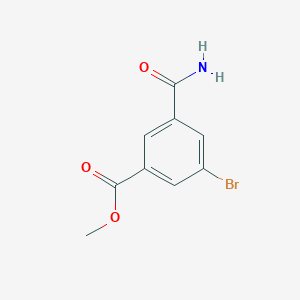
![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
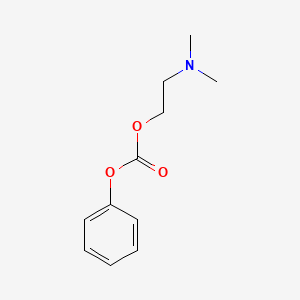
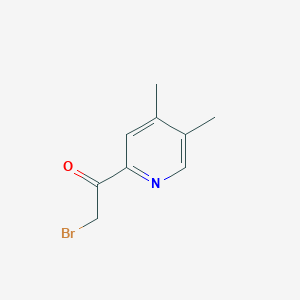
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
